5-(tert-Butyldimethylsilyloxy)-1H-indole

Description

The exact mass of the compound 5-(tert-Butyldimethylsilyloxy)-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(tert-Butyldimethylsilyloxy)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(tert-Butyldimethylsilyloxy)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

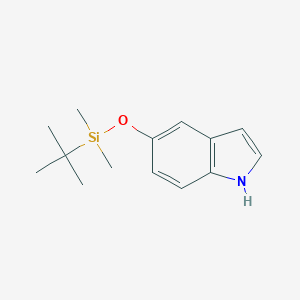

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-(1H-indol-5-yloxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-6-7-13-11(10-12)8-9-15-13/h6-10,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUANNCTVICLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623887 | |

| Record name | 5-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106792-38-5 | |

| Record name | 5-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(tert-Butyldimethylsilyloxy)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(tert-Butyldimethylsilyloxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for 5-(tert-Butyldimethylsilyloxy)-1H-indole, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the protection of the hydroxyl group of 5-hydroxyindole using tert-butyldimethylsilyl chloride (TBDMSCl). This process is crucial for subsequent reactions where the phenolic hydroxyl group's reactivity needs to be masked.

Core Synthesis Protocol

The primary method for the synthesis of 5-(tert-Butyldimethylsilyloxy)-1H-indole is the silylation of 5-hydroxyindole. This reaction is typically carried out in the presence of a base and an appropriate solvent.

Reaction Scheme

Caption: Reaction scheme for the silylation of 5-hydroxyindole.

Experimental Parameters

The success of the synthesis is dependent on carefully controlled experimental conditions. The following table summarizes the key parameters for the silylation of 5-hydroxyindole.

| Parameter | Typical Conditions | Notes |

| Starting Material | 5-Hydroxyindole (1.0 eq) | Ensure high purity of the starting material. |

| Silylating Agent | tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1-1.5 eq) | A slight excess ensures complete reaction. |

| Base | Imidazole (2.0-2.5 eq) | Acts as a base and a nucleophilic catalyst.[1] |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | DMF is a common solvent for this type of reaction.[1][2] |

| Temperature | Room temperature to 50°C | Gentle heating may be required for complete reaction.[3] |

| Reaction Time | 12-24 hours | Monitor reaction progress by Thin Layer Chromatography (TLC).[2] |

| Work-up | Aqueous work-up with extraction | Typically involves washing with water and brine to remove DMF and imidazole salts.[2] |

| Purification | Flash column chromatography | Silica gel is the standard stationary phase. |

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of 5-(tert-Butyldimethylsilyloxy)-1H-indole.

Materials:

-

5-Hydroxyindole

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 5-hydroxyindole (1.0 equivalent) in anhydrous DMF, add imidazole (2.5 equivalents) and tert-butyldimethylsilyl chloride (1.2 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50°C.[2][3] The reaction is typically complete within 12-24 hours.[2]

-

Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate.[2] Combine the organic layers and wash with water and then brine to remove residual DMF and imidazole salts.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 5-(tert-Butyldimethylsilyloxy)-1H-indole.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: A step-by-step workflow for the synthesis of 5-(tert-Butyldimethylsilyloxy)-1H-indole.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

TBDMSCl is corrosive and moisture-sensitive. Handle with care.

-

DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

This guide provides a robust and detailed protocol for the synthesis of 5-(tert-Butyldimethylsilyloxy)-1H-indole, a key building block in the development of new therapeutic agents. By following these procedures, researchers can reliably produce this compound for their synthetic needs.

References

An In-Depth Technical Guide to 5-(tert-Butyldimethylsilyloxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 5-(tert-Butyldimethylsilyloxy)-1H-indole. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex indole derivatives with potential applications in drug discovery.

Core Physicochemical Properties

5-(tert-Butyldimethylsilyloxy)-1H-indole is a light brown solid at room temperature.[1] Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental planning and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NOSi | [1][2][3][4] |

| Molecular Weight | 247.41 g/mol | [1] |

| Melting Point | 60-62 °C | [3] |

| Boiling Point | 318.8 °C at 760 mmHg | [3] |

| Flash Point | 146.6 °C | [3] |

| Predicted XlogP | None Found | [4] |

| pKa (N-H) | ~17 (in DMSO for parent indole) | [5] |

| Solubility | Soluble in common organic solvents | [6] |

Synthesis and Purification

The synthesis of 5-(tert-Butyldimethylsilyloxy)-1H-indole is typically achieved through the silylation of 5-hydroxyindole. This reaction involves the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, a common strategy in multi-step organic synthesis due to the stability of the TBDMS group under a variety of reaction conditions.[5][6][7]

Experimental Protocol: Synthesis

Materials:

-

5-hydroxyindole

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxyindole (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.

-

To this solution, add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Purification of the crude product is typically achieved by flash column chromatography on silica gel.

Materials and Equipment:

-

Crude 5-(tert-Butyldimethylsilyloxy)-1H-indole

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

TLC plates and UV lamp

Procedure:

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-(tert-Butyldimethylsilyloxy)-1H-indole as a light brown solid.

Analytical Data

Mass Spectrometry

The mass of 5-(tert-Butyldimethylsilyloxy)-1H-indole can be confirmed by mass spectrometry. The predicted collision cross-section (CCS) values for various adducts provide additional structural information.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 248.14652 | 158.6 |

| [M+Na]⁺ | 270.12846 | 167.2 |

| [M-H]⁻ | 246.13196 | 160.9 |

| [M+NH₄]⁺ | 265.17306 | 178.1 |

| [M+K]⁺ | 286.10240 | 163.5 |

Data from PubChemLite[4]

Biological and Pharmacological Context

Currently, there is no specific information available in the public domain regarding the direct biological activity or involvement of 5-(tert-Butyldimethylsilyloxy)-1H-indole in any signaling pathways. Its primary role reported in the scientific literature is that of a synthetic intermediate.

The indole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a silyl group, such as the TBDMS group, can modulate the physicochemical properties of a molecule, including its lipophilicity and metabolic stability. In some cases, the silyl group itself has been shown to enhance cytotoxic activity against tumor cells.[8]

Given that 5-(tert-Butyldimethylsilyloxy)-1H-indole serves as a precursor for other functionalized indoles, its significance lies in enabling the synthesis of novel compounds for biological screening. The TBDMS protecting group can be selectively removed under mild conditions to reveal the 5-hydroxyl group, which can then be further functionalized. Researchers utilizing this intermediate are likely targeting the synthesis of novel indole derivatives for evaluation in various therapeutic areas.

References

- 1. 5-(tert-Butyldimethylsilyloxy)-1H-indole | CymitQuimica [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - 5-(tert-butyldimethylsilyloxy)-1h-indole (C14H21NOSi) [pubchemlite.lcsb.uni.lu]

- 5. Silyl Groups - Gelest [technical.gelest.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(tert-Butyldimethylsilyloxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(tert-Butyldimethylsilyloxy)-1H-indole, a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. This document details its chemical properties, suppliers, experimental protocols for its synthesis, and relevant biochemical pathways.

Chemical Identity and Properties

5-(tert-Butyldimethylsilyloxy)-1H-indole, also known as 5-TBDMSO-1H-indole, is a protected form of 5-hydroxyindole. The tert-butyldimethylsilyl (TBDMS) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block for complex molecular synthesis.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 106792-38-5[1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₂₁NOSi[1][7][6] |

| Molecular Weight | 247.41 g/mol [4][7][6] |

| Appearance | Light brown solid[6][8] |

| Melting Point | 60-62 °C[6] |

| Storage | Sealed in a dry environment at 2-8°C[4][6] |

| Synonyms | 5-TBDMSO-1H-INDOLE, tert-butyl-(1H-indol-5-yloxy)-dimethylsilane[1][6] |

Spectroscopic Data (Predicted)

While comprehensive, publicly available experimental spectra are limited, the following tables summarize the expected spectral data based on the chemical structure and analysis of similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.10 | br s | 1H | N-H |

| ~ 7.55 | d | 1H | H-4 |

| ~ 7.20 | d | 1H | H-7 |

| ~ 7.15 | t | 1H | H-2 |

| ~ 6.85 | dd | 1H | H-6 |

| ~ 6.50 | m | 1H | H-3 |

| ~ 1.00 | s | 9H | -C(CH₃)₃ |

| ~ 0.20 | s | 6H | -Si(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 150.0 | C-5 |

| ~ 131.5 | C-7a |

| ~ 128.0 | C-3a |

| ~ 125.0 | C-2 |

| ~ 112.0 | C-7 |

| ~ 111.5 | C-4 |

| ~ 106.5 | C-6 |

| ~ 103.0 | C-3 |

| ~ 25.5 | -C(C H₃)₃ |

| ~ 18.0 | -C (CH₃)₃ |

| ~ -4.5 | -Si(CH₃)₂ |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (amu) | Ion | Description |

| 248.1465 | [M+H]⁺ | Protonated molecular ion. |

| 270.1285 | [M+Na]⁺ | Sodium adduct. |

| 190.0890 | [M - C₄H₉]⁺ | Loss of a tert-butyl group. |

Synthesis and Experimental Protocols

The synthesis of 5-(tert-Butyldimethylsilyloxy)-1H-indole is typically achieved through the protection of the hydroxyl group of 5-hydroxyindole.

Caption: Synthetic route for 5-(tert-Butyldimethylsilyloxy)-1H-indole.

-

Preparation : To a solution of 5-hydroxyindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until all solids have dissolved.

-

Reaction : Cool the solution to 0°C using an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the stirred solution.

-

Monitoring : Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up : Quench the reaction by adding distilled water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-(tert-Butyldimethylsilyloxy)-1H-indole as a light brown solid.

Role in Drug Development and Biological Context

Indole derivatives are crucial scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds and natural products.[9][10] 5-(tert-Butyldimethylsilyloxy)-1H-indole serves as a key intermediate for synthesizing more complex molecules targeting a range of therapeutic areas. The core 5-hydroxyindole structure is biochemically significant as it is derived from serotonin (5-hydroxytryptamine, 5-HT), a vital neurotransmitter.

The precursor to the indole core of this compound, 5-hydroxyindole, is part of the serotonin metabolic pathway. Serotonin itself is synthesized from the amino acid tryptophan and is primarily metabolized to 5-hydroxyindoleacetic acid (5-HIAA).[2][11]

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Serotonin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. 5-(TERT-BUTYLDIMETHYLSILYLOXY)-1H-INDOLE CAS#: 106792-38-5 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 5-(tert-Butyldimethylsilyloxy)-1H-indole | CymitQuimica [cymitquimica.com]

- 9. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: NMR Data for 5-(tert-Butyldimethylsilyloxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 5-(tert-Butyldimethylsilyloxy)-1H-indole. This silyl-protected derivative of 5-hydroxyindole is a common intermediate in the synthesis of various biologically active molecules and pharmaceuticals. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for 5-(tert-Butyldimethylsilyloxy)-1H-indole. The data is compiled from typical values observed for this compound in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Data for 5-(tert-Butyldimethylsilyloxy)-1H-indole in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 | br s | 1H | N-H (1) |

| ~7.30 | d | 1H | H-7 |

| ~7.20 | d | 1H | H-4 |

| ~7.15 | t | 1H | H-2 |

| ~6.85 | dd | 1H | H-6 |

| ~6.45 | t | 1H | H-3 |

| 1.00 | s | 9H | Si-C(CH ₃)₃ |

| 0.19 | s | 6H | Si-(CH ₃)₂ |

Table 2: ¹³C NMR Data for 5-(tert-Butyldimethylsilyloxy)-1H-indole in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~149.5 | C-5 |

| ~131.5 | C-7a |

| ~128.5 | C-3a |

| ~125.0 | C-2 |

| ~115.5 | C-6 |

| ~111.5 | C-7 |

| ~107.0 | C-4 |

| ~103.0 | C-3 |

| 25.7 | Si-C (CH₃)₃ |

| 18.2 | Si-C(C H₃)₃ |

| -4.4 | Si-(C H₃)₂ |

Experimental Protocols

The following section details the standard procedures for the synthesis of 5-(tert-Butyldimethylsilyloxy)-1H-indole and the acquisition of its NMR spectra.

Synthesis of 5-(tert-Butyldimethylsilyloxy)-1H-indole

This procedure outlines a common method for the protection of the hydroxyl group of 5-hydroxyindole using tert-butyldimethylsilyl chloride (TBSCl).

Materials:

-

5-hydroxyindole

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-hydroxyindole in anhydrous DMF, add imidazole (typically 1.5-2.0 equivalents) and TBSCl (typically 1.1-1.2 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 5-(tert-Butyldimethylsilyloxy)-1H-indole as a solid.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra.

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified 5-(tert-Butyldimethylsilyloxy)-1H-indole in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16 to 32, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The residual solvent peak of CDCl₃ is used as a reference (δ 7.26 ppm).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: Approximately 220 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Referencing: The solvent peak of CDCl₃ is used as a reference (δ 77.16 ppm).

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of 5-(tert-Butyldimethylsilyloxy)-1H-indole and highlights the key groups giving rise to the characteristic NMR signals.

Mass Spectrometry of 5-(tert-Butyldimethylsilyloxy)-1H-indole: A Technical Guide

This guide provides an in-depth analysis of the mass spectrometric behavior of 5-(tert-Butyldimethylsilyloxy)-1H-indole, a silyl-protected derivative of 5-hydroxyindole. The content herein is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize mass spectrometry for structural elucidation and quantification.

Introduction

5-(tert-Butyldimethylsilyloxy)-1H-indole is a common intermediate in organic synthesis, where the bulky tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the hydroxyl moiety of 5-hydroxyindole. Understanding its mass spectrometric fragmentation is crucial for reaction monitoring, purity assessment, and metabolic studies. This document outlines the predicted fragmentation pathways under electron ionization (EI) and provides a detailed protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

The mass spectrum of 5-(tert-Butyldimethylsilyloxy)-1H-indole is expected to be dominated by fragmentation patterns characteristic of both the TBDMS ether and the indole core. The molecular ion (M•+) is anticipated to be observed, though its abundance may be low.[1][2] The primary fragmentation event is the cleavage of the bulky tert-butyl group from the silicon atom, a hallmark of TBDMS derivatives.[3][4]

The molecular formula for 5-(tert-Butyldimethylsilyloxy)-1H-indole is C₁₄H₂₁NOSi, with a monoisotopic mass of 247.14 Da. Upon electron ionization, the molecule will form a molecular ion at m/z 247.

Key Fragmentation Pathways:

-

Loss of a tert-butyl radical ([M-57]⁺): The most characteristic fragmentation of TBDMS ethers is the loss of a tert-butyl group (C₄H₉•), leading to a highly abundant ion at m/z 190.[3][4] This fragment is often the base peak in the spectrum.

-

Loss of a methyl radical ([M-15]⁺): Cleavage of a methyl group from the silyl moiety can also occur, resulting in an ion at m/z 232.[4]

-

Indole Ring Fragmentation: The indole nucleus itself can undergo fragmentation, although this is likely to be less prominent than the cleavage of the silyl group.

The proposed fragmentation pathway is visualized in the diagram below.

Quantitative Data Summary

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for 5-(tert-Butyldimethylsilyloxy)-1H-indole under electron ionization.

| Ion Description | Proposed Structure/Formula | m/z (Da) | Predicted Relative Abundance |

| Molecular Ion | [C₁₄H₂₁NOSi]•⁺ | 247 | Low to Medium |

| Loss of methyl radical | [C₁₃H₁₈NOSi]⁺ | 232 | Medium |

| Loss of tert-butyl radical (Base Peak) | [C₁₀H₁₂NOSi]⁺ | 190 | High (likely Base Peak) |

| tert-Butyldimethylsilyl cation | [(CH₃)₂SiC(CH₃)₃]⁺ | 115 | Low |

| Dimethylsilyl cation | [Si(CH₃)₂H]⁺ | 59 | Low |

Experimental Protocol: GC-MS Analysis

This section details a general procedure for the analysis of 5-(tert-Butyldimethylsilyloxy)-1H-indole by GC-MS. Since the compound is already derivatized, the primary focus is on sample preparation for injection and the instrumental parameters.

4.1 Sample Preparation

-

Solvent Selection: Dissolve the sample in a volatile organic solvent suitable for GC-MS, such as dichloromethane, hexane, or ethyl acetate.[5]

-

Concentration: Prepare a solution with a concentration of approximately 10 µg/mL.[5] This concentration aims for an on-column loading of around 10 ng with a 1 µL injection.

-

Sample Cleanliness: Ensure the sample is free of particulate matter by centrifugation or filtration before transferring to a 1.5 mL glass autosampler vial.[5]

4.2 Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a suitable split ratio for more concentrated samples.

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL

4.3 Mass Spectrometry (MS) Conditions

-

Ionization Energy: 70 eV.[2][9] This standard energy ensures reproducible fragmentation patterns that are comparable to spectral libraries.[9]

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 50-350

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

The overall workflow for the GC-MS analysis is depicted in the following diagram.

Conclusion

The mass spectrometric analysis of 5-(tert-Butyldimethylsilyloxy)-1H-indole by GC-MS is a straightforward method for its identification and characterization. The fragmentation pattern is predicted to be dominated by the characteristic loss of a tert-butyl radical (M-57), providing a strong diagnostic peak at m/z 190. The detailed experimental protocol provided in this guide serves as a robust starting point for method development, enabling reliable analysis for researchers in synthetic and pharmaceutical chemistry.

References

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uni-saarland.de [uni-saarland.de]

- 3. benchchem.com [benchchem.com]

- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. benchchem.com [benchchem.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. acdlabs.com [acdlabs.com]

- 9. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Solubility of 5-(tert-Butyldimethylsilyloxy)-1H-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-(tert-Butyldimethylsilyloxy)-1H-indole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information derived from synthetic and purification methodologies, alongside a comprehensive, generalized experimental protocol for determining precise solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-(tert-Butyldimethylsilyloxy)-1H-indole is crucial for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NOSi | [1][2] |

| Molecular Weight | 247.41 g/mol | [2][3] |

| Physical Form | Light brown solid | [3] |

| CAS Number | 106792-38-5 | [2][3] |

Qualitative Solubility Data

| Solvent | Application Noted in Literature | Implied Solubility | Source |

| Tetrahydrofuran (THF) | Reaction solvent for related silyl-protected indoles. | Soluble | [4][5] |

| Hexane | Eluent in flash column chromatography. | Soluble to sparingly soluble | [4][6][7] |

| Ethyl Acetate | Eluent in flash column chromatography. | Soluble | [5][6][7] |

| Dichloromethane (CH₂Cl₂) | Used for extraction and reaction workup. | Soluble | [5][6][7] |

| Chloroform (CHCl₃) | Used as a reaction solvent. | Soluble | [6] |

| N,N-Dimethylformamide (DMF) | Used as a reaction solvent. | Soluble | [6] |

Note: This table provides an estimation of solubility based on the compound's use in organic synthesis contexts. Actual quantitative solubility may vary depending on factors such as temperature, purity, and the presence of other solutes.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of 5-(tert-Butyldimethylsilyloxy)-1H-indole in organic solvents, based on the widely accepted shake-flask method.[8]

Objective: To determine the equilibrium solubility of 5-(tert-Butyldimethylsilyloxy)-1H-indole in a given organic solvent at a specified temperature.

Materials:

-

5-(tert-Butyldimethylsilyloxy)-1H-indole (solid)

-

Selected organic solvents (e.g., acetonitrile, ethanol, dimethyl sulfoxide, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 5-(tert-Butyldimethylsilyloxy)-1H-indole in the chosen solvent at a known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations.

-

-

Equilibration (Shake-Flask Method): [8]

-

Add an excess amount of solid 5-(tert-Butyldimethylsilyloxy)-1H-indole to a screw-cap vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg in 1 mL of solvent).[8]

-

Add a precise volume of the chosen organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.[8]

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.[8]

-

-

Analysis:

-

Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting value is the solubility of 5-(tert-Butyldimethylsilyloxy)-1H-indole in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the shake-flask method.

This guide serves as a starting point for researchers working with 5-(tert-Butyldimethylsilyloxy)-1H-indole. While quantitative data remains to be published, the provided qualitative information and detailed experimental protocol offer a solid foundation for further investigation into the solubility of this compound.

References

- 1. PubChemLite - 5-(tert-butyldimethylsilyloxy)-1h-indole (C14H21NOSi) [pubchemlite.lcsb.uni.lu]

- 2. 106792-38-5|5-((tert-Butyldimethylsilyl)oxy)-1H-indole|BLD Pharm [bldpharm.com]

- 3. 5-(tert-Butyldimethylsilyloxy)-1H-indole | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Silyl Ether Protecting Groups in Indole Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of complex organic synthesis, particularly in the development of indole-containing pharmaceuticals and fine chemicals, the strategic use of protecting groups is fundamental. The indole nucleus, a privileged scaffold in medicinal chemistry, often requires functionalization at various positions. When hydroxylated indoles are employed as starting materials or intermediates, the nucleophilic hydroxyl group can interfere with desired chemical transformations. Silyl ethers are a versatile and widely utilized class of protecting groups for hydroxyl functionalities due to their ease of introduction, tunable stability, and selective removal under mild conditions.[1][2]

This technical guide provides a comprehensive overview of the application of silyl ether protecting groups in indole chemistry. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to strategically select, introduce, and remove these groups to facilitate efficient and successful synthetic routes.

Core Concepts of Silyl Ether Protecting Groups

Silyl ethers are formed by the reaction of a hydroxyl group with a silyl halide (e.g., chloride or triflate) in the presence of a base.[1] The stability and reactivity of the resulting silyl ether are primarily dictated by the steric bulk and electronic nature of the substituents on the silicon atom.[1] Generally, increased steric hindrance around the silicon atom enhances stability towards both acidic and basic conditions.[3]

The most common silyl ether protecting groups used in organic synthesis, in increasing order of steric bulk, are:

-

TMS (Trimethylsilyl)

-

TES (Triethylsilyl)

-

TBS (tert-Butyldimethylsilyl) or TBDMS

-

TIPS (Triisopropylsilyl)

-

TBDPS (tert-Butyldiphenylsilyl)

Deprotection of silyl ethers is typically achieved through two main pathways: acid-catalyzed hydrolysis or fluoride-ion-mediated cleavage. The choice of deprotection reagent allows for a high degree of selectivity, a concept known as orthogonal protection strategy.[4][5]

Data Presentation: Comparative Stability of Common Silyl Ethers

The selection of an appropriate silyl ether protecting group is contingent on its stability profile throughout a synthetic sequence. The following tables summarize the relative stability of common silyl ethers under acidic and basic conditions.

| Silyl Ether | Relative Rate of Acidic Hydrolysis (vs. TMS=1) |

| TMS | 1 |

| TES | 64 |

| TBS/TBDMS | 20,000 |

| TIPS | 700,000 |

| TBDPS | 5,000,000 |

Table 1: Relative rates of acidic hydrolysis for common silyl ethers. This data highlights the significantly greater stability of bulkier silyl ethers like TBDPS under acidic conditions.[3]

| Silyl Ether | Relative Rate of Basic Hydrolysis (vs. TMS=1) |

| TMS | 1 |

| TES | 10-100 |

| TBS/TBDMS | ~20,000 |

| TIPS | ~100,000 |

| TBDPS | ~20,000 |

Table 2: Relative rates of basic hydrolysis for common silyl ethers. TIPS ethers exhibit enhanced stability under basic conditions compared to TBS and TBDPS ethers.[6]

Experimental Protocols

The following are generalized experimental protocols for the introduction and removal of silyl ether protecting groups on a hydroxylated indole. It is crucial to note that optimization of reaction conditions (solvent, temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: General Procedure for Silyl Ether Protection of a Hydroxyindole (TBS-Cl Example)

Materials:

-

Hydroxyindole (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1-1.5 equiv)

-

Imidazole (2.0-2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the hydroxyindole in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Add imidazole to the solution and stir until it is fully dissolved.

-

Add TBS-Cl in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Silyl Ether Deprotection using Fluoride (TBAF Example)

Materials:

-

Silyl-protected hydroxyindole (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the silyl-protected hydroxyindole in anhydrous THF under an inert atmosphere.

-

Add the TBAF solution dropwise to the reaction mixture at room temperature.

-

Stir the reaction and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Acid-Catalyzed Silyl Ether Deprotection

Materials:

-

Silyl-protected hydroxyindole (1.0 equiv)

-

Acetic acid (AcOH)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the silyl-protected hydroxyindole in a mixture of THF and acetic acid.

-

Add water to the solution. A common solvent ratio is THF:AcOH:H₂O of 3:1:1.

-

Stir the reaction at room temperature, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

-

Dry, concentrate, and purify the product as described in the previous protocols.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the application of silyl ether protecting groups in indole chemistry.

Caption: General workflow for the protection and deprotection of hydroxylated indoles using silyl ethers.

Caption: A decision-making guide for selecting a suitable silyl ether protecting group in indole chemistry.

Conclusion

Silyl ethers are indispensable tools in the synthesis of complex indole-containing molecules. Their tunable stability, ease of introduction, and selective removal provide chemists with a powerful strategy to mask the reactivity of hydroxyl groups. By understanding the relative stabilities and the appropriate conditions for protection and deprotection, researchers can design more efficient and robust synthetic routes. This guide serves as a foundational resource for the effective application of silyl ether protecting groups in the dynamic and important field of indole chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

The Strategic Role of 5-(tert-Butyldimethylsilyloxy)-1H-indole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals. Among the myriad of functionalized indoles, 5-hydroxyindole derivatives are of particular importance due to their close structural resemblance to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, these compounds are pivotal in the development of therapeutics targeting the serotonergic system, which is implicated in a range of physiological and pathological processes including mood, cognition, and migraine.

This technical guide delves into the crucial role of 5-(tert-Butyldimethylsilyloxy)-1H-indole as a key building block in the synthesis of medicinally relevant 5-hydroxyindole derivatives. The tert-butyldimethylsilyl (TBDMS) ether serves as a robust protecting group for the 5-hydroxyl functionality, enabling selective chemical manipulation at other positions of the indole ring, most notably the nucleophilic C3 position. This strategic protection is paramount for the construction of complex molecular architectures with desired pharmacological profiles.

The Synthetic Utility of 5-(tert-Butyldimethylsilyloxy)-1H-indole

The primary utility of 5-(tert-Butyldimethylsilyloxy)-1H-indole lies in its ability to mask the reactive 5-hydroxyl group, thereby directing electrophilic substitution and other modifications to different sites on the indole scaffold. The C3 position of the indole ring is particularly susceptible to electrophilic attack, making it a prime location for introducing diverse substituents to modulate biological activity.

A prominent example of such a modification is the Mannich reaction, a classic and powerful method for the C-alkylation of acidic protons. In the context of indole chemistry, the Mannich reaction allows for the introduction of an aminomethyl group at the C3 position, a common structural motif in many biologically active compounds.

Representative Synthetic Workflow

The following workflow illustrates a representative synthesis of a C3-substituted 5-hydroxyindole derivative, a scaffold with potential as a serotonin receptor agonist, starting from 5-(tert-Butyldimethylsilyloxy)-1H-indole.

Experimental Protocols

The following are generalized experimental protocols for the key transformations depicted in the synthetic workflow. These are based on established procedures for Mannich reactions on indoles and deprotection of TBDMS ethers.

Mannich Reaction for C3-Aminomethylation of 5-(tert-Butyldimethylsilyloxy)-1H-indole

Objective: To introduce a dialkylaminomethyl group at the C3 position of the silyl-protected 5-hydroxyindole.

Procedure:

-

To a stirred solution of 5-(tert-Butyldimethylsilyloxy)-1H-indole (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add an aqueous solution of formaldehyde (1.1 eq.) and the desired dialkylamine (1.1 eq.) at room temperature.

-

The reaction mixture is stirred for a period of 2-24 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product, 3-((dialkylamino)methyl)-5-(tert-butyldimethylsilyloxy)-1H-indole, can be purified by column chromatography on silica gel.

Deprotection of the TBDMS Group

Objective: To remove the tert-butyldimethylsilyl protecting group to unveil the free 5-hydroxyl group.

Procedure (using Tetra-n-butylammonium fluoride - TBAF):

-

Dissolve the silyl-protected intermediate (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF).

-

Add a 1M solution of TBAF in THF (1.1 eq.) to the reaction mixture at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product, the 5-hydroxy-3-((dialkylamino)methyl)-1H-indole, can be purified by column chromatography or recrystallization.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of C3-substituted 5-hydroxyindoles. The yields are based on literature precedents for similar transformations on indole derivatives, and the biological activity data is representative of 5-HT1A receptor agonists, a common target for this class of compounds.

| Step | Reaction | Reagents | Typical Yield (%) | Product Class | Representative IC50 (nM) at 5-HT1A Receptor |

| 1 | Mannich Reaction | Formaldehyde, Dialkylamine | 70-90 | C3-aminomethylated indole | N/A (Intermediate) |

| 2 | TBDMS Deprotection | TBAF or mild acid | 85-95 | 5-hydroxyindole derivative | 1-50 |

Signaling Pathway of 5-HT1A Receptor Agonists

Derivatives of 5-hydroxyindole often exhibit high affinity and agonist activity at serotonin receptors, particularly the 5-HT1A subtype. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various cellular responses.

synthesis of 5-hydroxyindole derivatives from protected intermediates

An In-depth Technical Guide to the Synthesis of 5-Hydroxyindole Derivatives from Protected Intermediates

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products, pharmaceuticals, and clinical candidates.[1][2][3] Its synthesis, however, presents a distinct challenge due to the reactive phenol group, which often requires protection to ensure compatibility with various synthetic transformations. This guide provides a comprehensive overview of common strategies for synthesizing 5-hydroxyindole derivatives using protected intermediates, with a focus on detailed experimental protocols and comparative data for deprotection.

Strategic Overview: The Role of Protecting Groups

The synthesis of 5-hydroxyindoles typically involves a two-stage strategy:

-

Indole Core Formation: A suitable indole synthesis (e.g., Fischer, Nenitzescu, Hegedus-Bachwald) is performed on a starting material where the phenol is masked with a protecting group (PG).[4][5][6]

-

Deprotection: The protecting group is selectively removed in the final steps to unveil the 5-hydroxyl group.

The choice of protecting group is critical and depends on its stability to the conditions required for indole ring formation and subsequent modifications, as well as the mildness of the conditions required for its removal.[7][8][9] Common protecting groups for this purpose include methyl ethers, benzyl ethers, and various silyl ethers.

Common Protecting Groups and Deprotection Strategies

Methyl Ether (–OMe)

The methoxy group is a robust and widely used protecting group. It is stable to a broad range of reaction conditions but requires strong reagents for cleavage, typically Lewis acids like boron tribromide (BBr₃).[10][11]

Deprotection Mechanism: The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. This is followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C–O bond.[12][13]

Benzyl Ether (–OBn)

The benzyl ether is a versatile protecting group that can be removed under neutral conditions using catalytic hydrogenation, a method that is orthogonal to many other protecting groups.[9]

Deprotection Mechanism: Catalytic transfer hydrogenation involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source to reductively cleave the benzyl C–O bond.[14] Common hydrogen donors include hydrogen gas (H₂), formic acid, or ammonium formate.[14][15]

Silyl Ethers (e.g., –OTBDMS, –OTIPS)

Silyl ethers are valued for their ease of installation and removal under mild, non-acidic conditions.[8][16][17] Their stability is sterically tunable, with bulkier groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) offering greater robustness than trimethylsilyl (TMS).[17][18] Deprotection is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[16][19][20]

Deprotection Mechanism: The high affinity of silicon for fluoride drives the reaction. The fluoride ion attacks the silicon atom, forming a transient pentacoordinate intermediate that fragments to release the alkoxide and a stable silyl fluoride byproduct.[16][17]

Quantitative Data Summary for Deprotection

The following table summarizes typical reaction conditions and reported yields for the deprotection of various 5-O-protected indoles.

| Protecting Group | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |

| Methoxy (–OMe) | BBr₃ (3 equiv.) | DCM | 0 °C to RT | Overnight | 82% | [21] |

| Methoxy (–OMe) | BBr₃ (2.2 equiv.) | DCM | 0 °C to RT | 22 h | 79% | [21] |

| Benzyloxy (–OBn) | 10% Pd/C, H₂ | Methanol | RT | 3 h | 46% | [22] |

| Benzyl (N-Bn) | 10% Pd/C, H₂ | Ethanol | RT | Overnight | 100% | |

| TBDMS Ether | TBAF (1.1 equiv.) | THF | 0 °C to RT | 45 min | Low (decomposition) | [19] |

| TIPS Ether | TBAF (1.1 equiv.) | THF | RT | Varies | Not specified | [18] |

Note: Yields are highly substrate-dependent. The low yield reported for TBDMS deprotection with TBAF was attributed to the base sensitivity of the specific substrate, and buffering the reaction is recommended in such cases.[19]

Key Experimental Protocols

Protocol for O-Demethylation using Boron Tribromide (BBr₃)

This protocol is adapted from representative procedures for the cleavage of aryl methyl ethers.[12][21][23]

Materials:

-

5-Methoxyindole derivative (1.0 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Boron Tribromide (BBr₃), 1 M solution in DCM (2.0-3.0 equiv.)

-

Ice water or Saturated aqueous NaHCO₃

-

Methanol (for quenching excess BBr₃)

Procedure:

-

Dissolve the 5-methoxyindole starting material (1.0 equiv.) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C or -78 °C in an appropriate cooling bath.[21]

-

Slowly add the BBr₃ solution (1 M in DCM, 2.0-3.0 equiv.) dropwise to the stirred solution. A precipitate may form.[23]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Cool the mixture back to 0 °C and quench the reaction by the slow, careful addition of methanol, followed by ice water or saturated aqueous NaHCO₃.[21]

-

If a precipitate forms, it can be collected by filtration. Otherwise, perform a standard aqueous workup by separating the organic layer, extracting the aqueous layer with DCM, combining the organic fractions, drying over Na₂SO₄ or MgSO₄, filtering, and concentrating under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization as needed.

Protocol for O-Debenzylation using Catalytic Transfer Hydrogenation

This protocol is based on the debenzylation of benzyloxy-nitrobenzene derivatives and general hydrogenation procedures.[22]

Materials:

-

5-Benzyloxyindole derivative (1.0 equiv.)

-

Palladium on carbon (10% Pd/C, ~10 mol%)

-

Methanol or Ethanol

-

Hydrogen source (Hydrogen balloon or Formic Acid/Ammonium Formate)

-

Celite

Procedure:

-

Dissolve the 5-benzyloxyindole starting material in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution.

-

If using H₂ gas: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times.

-

If using a transfer agent: Add the hydrogen donor (e.g., ammonium formate, ~4-5 equiv.).

-

Stir the mixture vigorously at room temperature for 3-12 hours. Monitor the reaction progress by TLC/LCMS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent (methanol or ethanol).

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography if necessary.

Protocol for Silyl Ether Deprotection using TBAF

This protocol is a general and widely used method for cleaving silyl ethers.[16][19]

Materials:

-

5-Silyloxyindole derivative (1.0 equiv.)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Water and Brine

Procedure:

-

Dissolve the silyl-protected indole (1.0 equiv.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.[16]

-

Stir the reaction at 0 °C or allow it to warm to room temperature for 30-60 minutes. Monitor the reaction by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with DCM or EtOAc and quench by adding water.[19]

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended to improve yields.[16][19]

Conclusion

The synthesis of 5-hydroxyindole derivatives relies heavily on a robust protecting group strategy. Methyl, benzyl, and silyl ethers are all effective choices for masking the reactive hydroxyl group during the construction of the indole core. The selection of a specific protecting group should be guided by its compatibility with the planned synthetic route and the orthogonality of its deprotection conditions relative to other functional groups present in the molecule. The detailed protocols and comparative data provided in this guide offer a practical framework for researchers to successfully navigate the synthesis of these valuable compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. jocpr.com [jocpr.com]

- 9. learninglink.oup.com [learninglink.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 12. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 15. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 16. benchchem.com [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 20. reddit.com [reddit.com]

- 21. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 22. 5-hydroxy-6-methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

reaction conditions for TBDMS protection of 5-hydroxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. The indole nucleus, a privileged scaffold in numerous biologically active compounds, often requires selective functionalization. For indoles bearing a hydroxyl group, such as 5-hydroxyindole, temporary protection of this functionality is crucial to prevent undesired side reactions during subsequent synthetic transformations.

The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely employed protecting group for hydroxyl functions due to its steric bulk and stability across a broad range of reaction conditions. It is readily introduced and can be selectively removed under mild conditions, making it an invaluable tool for multi-step syntheses. This application note provides a detailed protocol for the TBDMS protection of 5-hydroxyindole, a key intermediate in the synthesis of various pharmaceutical agents.

Reaction Principle

The protection of the phenolic hydroxyl group of 5-hydroxyindole is typically achieved by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base, most commonly imidazole. The reaction proceeds via nucleophilic attack of the hydroxyl group on the silicon atom of TBDMSCl, with imidazole acting as both a base to deprotonate the hydroxyl group and as a nucleophilic catalyst to form a more reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole. The use of an aprotic polar solvent like N,N-dimethylformamide (DMF) facilitates the reaction by ensuring the solubility of the reagents.

Reaction Conditions and Data

The following table summarizes typical reaction conditions for the TBDMS protection of 5-hydroxyindole, based on established protocols for the silylation of phenols.

| Parameter | Condition | Notes |

| Substrate | 5-Hydroxyindole | 1.0 equivalent |

| Silylating Agent | tert-Butyldimethylsilyl chloride (TBDMSCl) | 1.1 - 1.5 equivalents |

| Base/Catalyst | Imidazole | 2.0 - 2.5 equivalents |

| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous |

| Temperature | Room Temperature (20-25 °C) | Gentle heating (e.g., 40-50 °C) may be applied for faster reaction or with less reactive substrates. |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] |

| Typical Yield | > 90% | Yields are generally high for the protection of phenols under these conditions. |

Experimental Protocol

This protocol describes a standard procedure for the TBDMS protection of 5-hydroxyindole.

Materials:

-

5-Hydroxyindole

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxyindole (1.0 eq.).

-

Dissolve the 5-hydroxyindole in anhydrous DMF.

-

Add imidazole (2.5 eq.) to the solution and stir until it is completely dissolved.

-

To the stirred solution, add TBDMSCl (1.2 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water and then brine to remove residual DMF and imidazole.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-(tert-butyldimethylsilyloxy)indole.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the TBDMS protection of 5-hydroxyindole.

Signaling Pathway Diagram (Reaction Mechanism)

Caption: Mechanism of TBDMS protection of 5-hydroxyindole catalyzed by imidazole.

Troubleshooting and Optimization

-

Low Yield: If the reaction shows low conversion, gentle heating (40-50 °C) can be applied. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the TBDMSCl and the protected product.

-

Difficult Purification: The protected indole is significantly less polar than the starting material. Adjusting the eluent system for column chromatography (e.g., increasing the proportion of hexanes) should facilitate good separation.

-

Alternative Reagents: For sterically hindered or less reactive hydroxyl groups, a more reactive silylating agent such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) can be used in the presence of a non-nucleophilic base like 2,6-lutidine.

Conclusion

The TBDMS protection of 5-hydroxyindole is a robust and high-yielding reaction that is essential for the multi-step synthesis of complex indole-containing molecules. The standard protocol using TBDMSCl and imidazole in DMF provides a reliable method for this transformation. Careful monitoring and anhydrous conditions are key to achieving optimal results. This application note serves as a comprehensive guide for researchers in the successful implementation of this critical synthetic step.

References

Application Notes and Protocols for the Deprotection of 5-(tert-Butyldimethylsilyloxy)-1H-indole using Tetrabutylammonium Fluoride (TBAF)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyldimethylsilyl (TBDMS) group is a robust and widely used protecting group for hydroxyl functionalities in organic synthesis, including for the protection of the hydroxyl group in 5-hydroxyindole. Its removal, or deprotection, is a critical step in the synthesis of many biologically active molecules and pharmaceutical intermediates. Tetrabutylammonium fluoride (TBAF) is a common and highly effective reagent for the cleavage of TBDMS ethers due to the high affinity of the fluoride ion for silicon. This document provides detailed protocols and application notes for the deprotection of 5-(tert-Butyldimethylsilyloxy)-1H-indole to yield 5-hydroxyindole using TBAF.

The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the TBDMS group. This forms a transient, pentacoordinate silicon intermediate, which then fragments to release the alkoxide and tert-butyldimethylsilyl fluoride. A subsequent aqueous workup protonates the alkoxide to yield the desired alcohol, 5-hydroxyindole.[1]

Data Presentation: Reaction Parameters for TBDMS Deprotection using TBAF

| Entry | Substrate Type | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) |

| 1 | Secondary Alcohol Derivative | 1.1 | THF | 0°C to RT | 45 min | 32[2] |

| 2 | General TBDMS Ether | 1.1-1.5 | THF | 0°C to RT | 30-60 min | Not Specified |

| 3 | Primary Alcohol | 1.2 | THF | RT | 30-60 min | High |

| 4 | Base-sensitive Substrate | 1.2 (buffered with AcOH) | THF | 0°C | Varies | Improved |

Note: Yields are highly substrate-dependent and may require optimization. The low yield in Entry 1 was attributed to the basicity of TBAF, suggesting that for sensitive substrates like some indoles, buffered conditions may be necessary to improve outcomes.[2]

Experimental Protocols

Protocol 1: General Procedure for the Deprotection of 5-(tert-Butyldimethylsilyloxy)-1H-indole

This protocol provides a general starting point for the deprotection of 5-(tert-Butyldimethylsilyloxy)-1H-indole.

Materials:

-

5-(tert-Butyldimethylsilyloxy)-1H-indole

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-(tert-Butyldimethylsilyloxy)-1H-indole (1.0 equiv.) in anhydrous THF (to achieve a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1.0 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.[1][2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 30-60 minutes). The reaction mixture may be allowed to warm to room temperature.

-

Upon completion, quench the reaction by adding deionized water.[2]

-

Dilute the mixture with dichloromethane or ethyl acetate.[2]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.[1][2]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1][2]

-

Purify the crude product by flash column chromatography on silica gel to afford 5-hydroxyindole.[2]

Protocol 2: Buffered TBAF Deprotection for Base-Sensitive Substrates

The indole nucleus can be sensitive to the basicity of the TBAF reagent, which may lead to decomposition and lower yields.[2] In such cases, buffering the reaction mixture with a mild acid like acetic acid is recommended.[1]

Materials:

-

Same as Protocol 1

-

Glacial Acetic Acid (AcOH)

Procedure:

-

In a separate flask, prepare the buffered TBAF solution by adding glacial acetic acid (1.2 equiv.) to the 1.0 M TBAF solution in THF (1.2 equiv.) at 0 °C. Stir for 10 minutes.

-

Dissolve 5-(tert-Butyldimethylsilyloxy)-1H-indole (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M) in a separate round-bottom flask under an inert atmosphere and cool to 0 °C.

-

Add the pre-buffered TBAF/acetic acid solution dropwise to the stirred substrate solution.

-

Monitor the reaction by TLC. Reaction times may be slightly longer compared to the unbuffered protocol.

-

Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for the TBAF-mediated deprotection of 5-(tert-Butyldimethylsilyloxy)-1H-indole.

Diagram 2: Deprotection Mechanism

Caption: Mechanism of TBAF-mediated deprotection of a TBDMS ether.

References

Application Notes and Protocols: The Use of 5-(tert-Butyldimethylsilyloxy)-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(tert-Butyldimethylsilyloxy)-1H-indole serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. As a protected form of 5-hydroxyindole, a common motif in pharmaceuticals and natural products, this substrate is particularly valuable for its stability and compatibility with various palladium-catalyzed cross-coupling reactions. The tert-butyldimethylsilyl (TBS) protecting group allows for the selective functionalization of the indole core at different positions, which can later be deprotected under mild conditions to reveal the synthetically versatile phenol group. This document provides detailed application notes and protocols for the use of 5-(tert-Butyldimethylsilyloxy)-1H-indole and its halogenated derivatives in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as C-H functionalization.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The general workflow for employing 5-(tert-Butyldimethylsilyloxy)-1H-indole derivatives in palladium-catalyzed cross-coupling reactions typically involves the coupling of a halogenated indole substrate with a suitable partner, followed by purification of the coupled product. Subsequent deprotection of the silyl ether can then be performed to yield the corresponding 5-hydroxyindole derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halogenated 5-(tert-butyldimethylsilyloxy)-1H-indole and an organoboron reagent. This reaction is widely used to introduce aryl or heteroaryl substituents at various positions of the indole ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated 5-(tert-Butyldimethylsilyloxy)-1H-indoles

| Entry | Halogenated Indole | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-5-(TBSO)-1H-indole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 6-Iodo-5-(TBSO)-1H-indole | 2-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |

| 3 | 7-Bromo-5-(TBSO)-1H-indole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 16 | 78 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried reaction vessel, add the halogenated 5-(tert-butyldimethylsilyloxy)-1H-indole (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add the palladium catalyst and ligand, followed by the degassed solvent.

-

The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Heck Reaction

The Heck reaction facilitates the coupling of a halogenated 5-(tert-butyldimethylsilyloxy)-1H-indole with an alkene to form a substituted alkene. This reaction is particularly useful for introducing vinyl groups onto the indole scaffold.

Table 2: Representative Conditions for the Heck Reaction of Halogenated 5-(tert-Butyldimethylsilyloxy)-1H-indoles

| Entry | Halogenated Indole | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodo-5-(TBSO)-1H-indole | n-Butyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 75 |

| 2 | 6-Bromo-5-(TBSO)-1H-indole | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 88 |